![molecular formula C8H11BrO2S2 B5541141 2-bromo-3-(tert-butylsulfonyl)thiophene](/img/structure/B5541141.png)
2-bromo-3-(tert-butylsulfonyl)thiophene
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Overview
Description
Synthesis Analysis
The synthesis of related sulfone compounds, like 3-bromo-2-(tert-butylsulfonyl)-1-propene, involves reactions with various electrophiles in the presence of zinc metal to yield unsaturated sulfones. These sulfones can further react with both soft and hard nucleophiles to produce highly functionalized derivatives. This multi-coupling capability makes the tert-butylsulfonyl thiophene derivatives, including 2-bromo-3-(tert-butylsulfonyl)thiophene, valuable synthons in organic chemistry (Auvray, Knochel, & Normant, 1985).
Molecular Structure Analysis
The molecular structure of 2-bromo-3-(tert-butylsulfonyl)thiophene, like its sulfone counterparts, is characterized by the presence of a thiophene ring, a versatile structural motif in organic chemistry. The thiophene ring's reactivity is significantly altered by the introduction of the tert-butylsulfonyl group and the bromine atom, which can influence the compound's electronic properties and its reactivity towards nucleophilic and electrophilic agents.
Chemical Reactions and Properties
2-Bromo-3-(tert-butylsulfonyl)thiophene participates in various chemical reactions, indicative of its utility in synthetic chemistry. For example, tert-butylsulfonyl thiophenes can undergo nucleophilic substitution reactions, where the tert-butylsulfonyl group can be replaced by other functional groups under certain conditions. This reactivity pattern highlights the compound's utility in creating a wide array of derivatives (Stoyanovich, Fedorov, 1967).
Scientific Research Applications
Multi-Coupling Reagent
3-Bromo-2-(tert-butylsulfonyl)-1-propene, closely related to 2-bromo-3-(tert-butylsulfonyl)thiophene, acts as a versatile multi-coupling reagent in synthetic chemistry. It reacts with various electrophiles (aldehydes, ketones, nitriles, and alkynes) in the presence of zinc metal to yield unsaturated sulfones. These compounds can further undergo reactions with different nucleophiles to yield highly functionalized sulfones, demonstrating its applicability in creating complex organic structures (Auvray, Knochel, & Normant, 1985).
Palladium-Catalyzed Arylation
Palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3 has been achieved, highlighting the role of 2-bromo-3-(tert-butylsulfonyl)thiophene derivatives in synthesizing arylated thiophene-3-sulfonic amides or esters. This process exemplifies the compound's utility in forming aryl-heteroaryl coupled products, enriching the toolbox for thiophene modification (Bheeter, Bera, & Doucet, 2013).
Building Blocks for Molecular Electronics
Aryl bromides, akin to 2-bromo-3-(tert-butylsulfonyl)thiophene, serve as useful building blocks for thiol end-capped molecular wires, crucial in molecular electronics. Efficient synthetic transformations have been developed to create a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires from these precursors, demonstrating the compound's potential in the development of electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Enhanced Reactivity of Strained Thiophene
The synthesis and remarkable reactivity of a highly strained thiophene with two fused four-membered rings, achieved through the manipulation of a derivative similar to 2-bromo-3-(tert-butylsulfonyl)thiophene, showcase its utility in generating novel thiophene structures. This reactivity is exploited in various organic reactions, including Diels-Alder reactions, demonstrating its potential for creating complex organic frameworks (Nakayama & Kuroda, 1993).
Future Directions
Thiophene derivatives have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have been applied as building blocks in the fields of dyes, pharmaceuticals, agrochemicals, etc . Oligothiophenes and polythiophenes derived from thiophene derivatives have been widely studied for their conductivity and optical nature affected by external stimuli . They have potential applications in field-effect transistors, electroluminescent devices, and solar cells .
properties
IUPAC Name |
2-bromo-3-tert-butylsulfonylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2S2/c1-8(2,3)13(10,11)6-4-5-12-7(6)9/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDIYYNLIHXXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(SC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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